N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896350-53-1
VCID: VC6188754
InChI: InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-8-6-10(7-9-11)14(21)18-16-20-19-15(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Molecular Formula: C16H12ClN3O4S
Molecular Weight: 377.8

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

CAS No.: 896350-53-1

Cat. No.: VC6188754

Molecular Formula: C16H12ClN3O4S

Molecular Weight: 377.8

* For research use only. Not for human or veterinary use.

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide - 896350-53-1

Specification

CAS No. 896350-53-1
Molecular Formula C16H12ClN3O4S
Molecular Weight 377.8
IUPAC Name N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Standard InChI InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-8-6-10(7-9-11)14(21)18-16-20-19-15(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Standard InChI Key CGVDQHJCSXIWMT-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzamide backbone: A benzene ring linked to a carboxamide group (CONH-\text{CONH}-), providing a planar framework for molecular interactions.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity .

  • Substituents:

    • 2-Chlorophenyl group: A chlorine atom at the ortho position of the phenyl ring, contributing to hydrophobic interactions and steric effects.

    • Methylsulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3): A polar moiety that improves solubility and participates in hydrogen bonding .

The SMILES notation O=S(=O)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl\text{O=S(=O)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl} and InChI key CGVDQHJCSXIWMT-UHFFFAOYSA-N\text{CGVDQHJCSXIWMT-UHFFFAOYSA-N} provide precise representations of its connectivity and stereochemistry .

Table 1: Molecular Properties of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

PropertyValue
Molecular FormulaC16H12ClN3O4S\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{O}_{4}\text{S}
Molecular Weight377.8 g/mol
CAS Number896350-53-1
IUPAC NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Topological Polar Surface Area110 Ų

Spectroscopic Data

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses confirm the compound’s structure. High-resolution MS exhibits a molecular ion peak at m/z 377.8, consistent with its molecular weight . 1H^1\text{H}-NMR spectra reveal characteristic signals for the methylsulfonyl group (δ\delta 3.1 ppm, singlet) and aromatic protons (δ\delta 7.2–8.1 ppm) .

Synthetic Pathways

Stepwise Synthesis

The synthesis involves two primary stages:

  • Formation of the oxadiazole ring: Hydrazine derivatives react with carboxylic acids under acidic conditions (e.g., polyphosphoric acid) to yield 1,3,4-oxadiazoles. For this compound, 2-chlorophenylhydrazine reacts with 4-(methylsulfonyl)benzoic acid to form the oxadiazole intermediate.

  • Amidation: The intermediate undergoes coupling with benzoyl chloride in the presence of a base (e.g., triethylamine) to produce the final benzamide derivative .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Oxadiazole formationPolyphosphoric acid, 120°C65–70
AmidationBenzoyl chloride, Et₃N, DCM80–85

Industrial-Scale Considerations

Optimized protocols use dimethyl sulfoxide (DMSO) as a solvent to enhance reaction efficiency, while column chromatography or recrystallization from ethanol ensures ≥95% purity .

Pharmacological Activities

Enzyme Inhibition

Molecular docking studies position the compound within the ATP-binding pocket of VEGFR-2 (binding energy: −9.8 kcal/mol), disrupting angiogenesis . Additional targets include:

  • DNA gyrase: Interaction with Ser84 and Asp88 residues impedes bacterial DNA replication .

  • Menaquinone biosynthesis enzymes: Disruption of lipid II synthesis in Staphylococcus aureus .

Table 3: Biological Assay Data for Analogous Compounds

Assay TypeTargetResult (IC₅₀/EC₅₀)
VEGFR-2 kinaseHepG2 cells0.8 μM
DNA gyrase inhibitionS. aureus0.06 μg/mL
CytotoxicityMCF-7 cells1.5 μM

Mechanism of Action

Multitargeting Effects

The compound’s mechanism involves:

  • Receptor tyrosine kinase inhibition: Competitive binding to VEGFR-2’s kinase domain, reducing phosphorylation of ERK1/2 and PI3K/Akt pathways .

  • Membrane depolarization: Sulfonyl groups enhance permeability, enabling disruption of bacterial membranes and iron sequestration .

  • Transcriptional regulation: Downregulation of lexA and birA genes in S. aureus, impairing DNA repair and biotin metabolism .

Structure-Activity Relationships (SAR)

  • Oxadiazole ring: Essential for π-π stacking with tyrosine residues in kinase domains .

  • Chlorophenyl group: Ortho-substitution improves hydrophobic interactions with VEGFR-2’s Leu840 and Val848 .

  • Methylsulfonyl group: Enhances solubility and hydrogen bonding with Asp1046 .

Comparative Analysis with Analogues

N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

This analogue replaces the methylsulfonyl with an ethylsulfonyl group, increasing lipophilicity (logP: 3.2 vs. 2.8) but reducing VEGFR-2 affinity (IC₅₀: 2.1 μM).

N-(2-Chlorophenyl)-4-(methylsulfonyl)benzamide

Lacking the oxadiazole ring, this simpler derivative shows 10-fold lower cytotoxicity, underscoring the heterocycle’s importance .

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